Heptaplatin Sunpla - 146665-77-2

Heptaplatin Sunpla

Catalog Number: EVT-270572
CAS Number: 146665-77-2
Molecular Formula: C11H20N2O6Pt
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Heptaplatin (Sunpla, SKI-2053R) is a third-generation platinum-based antitumor agent belonging to the class of platinum-based antineoplastic drugs. [, , ] It is a cisplatin derivative developed as a potential improvement over earlier generations with a focus on enhanced efficacy and a more favorable toxicity profile. [, , , ] Heptaplatin has been approved for the treatment of gastric cancer in South Korea. [, , , ]

Synthesis Analysis

One method for synthesizing Heptaplatin involves a multi-step process starting with D-ethyl tartrate. [] Initial steps involve acetalation and ammonolysis reactions with aromatic aldehydes, leading to the formation of key intermediates, specifically 2-aryl-(4S,5S)-4,5-bis(carboxamide)-1,3-dioxolanes. [] These intermediates play a crucial role in the subsequent synthesis of Heptaplatin and its analogues.

A water-soluble S,S-heptaplatin derivative, cis-[(4S, 5S)-4, 5-bi (aminomethyl)-2-isopropyl-1, 3-dioxolane 3-hydroxy-1, 1-cyclobutanedicarboxylate platinum (II)], is synthesized through a different pathway. [] This process begins with L-diethyl tartrate and utilizes a sequence of condensation, ammonolysis, and LiAlH4 reduction reactions to produce the required amine ligand. [] Subsequently, potassium tetrachloroplatinate (K2[PtCl4]) is treated with lithium iodide (LiI) to yield potassium tetraiodoplatinate (K2PtI4). [] Reacting K2PtI4 with the synthesized amine ligand results in a diiodo intermediate, which is then reacted with 3-hydroxy-1, 1-cyclobutanedicarboxylate to obtain the final water-soluble S,S-heptaplatin derivative. []

Molecular Structure Analysis

Heptaplatin's molecular structure consists of a central platinum atom coordinated to a 1,3-dioxolane ring containing two aminomethyl substituents and a malonato ligand. [, ] The stereochemistry of the 1,3-dioxolane ring is crucial for its biological activity. [, ] Heptaplatin exists as a pair of enantiomers due to the chiral centers on the dioxolane ring. [] The (4R,5R)-isomer, also known as Sunpla, is the more active enantiomer and is the form used clinically. [, ]

Chemical Reactions Analysis

Heptaplatin undergoes aquation reactions in aqueous solutions, similar to other platinum-based drugs like cisplatin. [, , ] During aquation, the chloride ligands of Heptaplatin are replaced by water molecules, forming reactive aqua species. [, ] These aqua species are believed to be the active forms of the drug that bind to DNA. [, ]

Mechanism of Action

Heptaplatin's primary mechanism of action involves binding to DNA, primarily at the N7 position of guanine bases, forming DNA adducts. [, , , ] These adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ] The type of DNA adducts formed by Heptaplatin is similar to those formed by cisplatin, although the specific spectrum and distribution of adducts may differ. [, ]

Applications
  • In vitro studies: Heptaplatin has shown antitumor activity against various human cancer cell lines, including head and neck squamous cell carcinoma, colon cancer, and melanoma. [, , ] Studies have investigated its efficacy in combination with other chemotherapeutic agents like 5-fluorouracil, paclitaxel, and leucovorin. [, , , , , , ] In vitro models like multicellular layer (MCL) systems have been employed to study Heptaplatin's penetration into tumor tissues. []
  • In vivo studies: Animal models, particularly mice, have been utilized to investigate the antitumor activity, toxicity, and pharmacokinetic properties of Heptaplatin. [, , ]
  • Analytical chemistry: Spectroscopic techniques like Raman and Infrared spectroscopy have been employed to characterize the structure and vibrational frequencies of Heptaplatin. [] Fourier Transform Infrared (FTIR) spectroscopy has been used to investigate the cellular impact of newly synthesized Heptaplatin derivatives. []
Future Directions
  • Overcoming resistance: Investigating mechanisms of resistance to Heptaplatin and developing strategies to circumvent this resistance is crucial for improving its clinical efficacy. [, , ]
  • Combination therapies: Further exploration of synergistic combinations of Heptaplatin with other chemotherapeutic agents, targeted therapies, or immunotherapies holds promise for enhancing its therapeutic index. [, , , , ]
  • Drug delivery systems: Developing novel drug delivery systems, such as nanoparticles or liposomes, could improve the pharmacokinetic properties of Heptaplatin, enhance its tumor targeting, and reduce its systemic toxicity. [, , ]
  • Expanding clinical applications: Investigating the efficacy of Heptaplatin in other types of cancer beyond gastric cancer may broaden its clinical utility. [, , ]
  • Understanding its mechanism of action: Further research is needed to elucidate the precise mechanisms underlying Heptaplatin's antitumor activity and its interactions with cellular targets beyond DNA. [, ]

Conclusion:

Heptaplatin is a third-generation platinum-based antitumor agent with promising antitumor activity. [, , ] Continued research is necessary to optimize its clinical use, overcome resistance, and develop novel strategies to enhance its efficacy and safety profile.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers, including testicular, ovarian, lung, and bladder cancers. It works by binding to DNA and interfering with cell division, leading to cell death. [, , , , , , ]

Relevance: Cisplatin is the prototype drug for platinum-based anticancer agents, including Heptaplatin. Many of the subsequent platinum drugs, including Heptaplatin, were developed to improve upon the efficacy and toxicity profile of cisplatin. [, , , , , ]

Carboplatin

Compound Description: Carboplatin is another platinum-based chemotherapy drug, similar in mechanism of action to cisplatin. It is used to treat a variety of cancers, including ovarian, lung, and bladder cancers. Carboplatin is generally associated with a milder side effect profile compared to cisplatin, particularly in terms of nephrotoxicity and neurotoxicity. [, , , , , , ]

Relevance: Carboplatin, like Heptaplatin, is a second-generation platinum-based drug that aimed to improve upon the toxicity profile of cisplatin while maintaining efficacy. [, , , , , ]

Oxaliplatin

Compound Description: Oxaliplatin is a third-generation platinum-based chemotherapy drug primarily used in combination with other drugs for treating colorectal cancer. It forms different DNA adducts than cisplatin and carboplatin, potentially contributing to its distinct activity profile. [, , , , , , , ]

Relevance: Oxaliplatin, similar to Heptaplatin, represents a later generation of platinum-based drugs designed to overcome limitations of earlier drugs like cisplatin. They both exhibit anti-tumor activity and have been studied in various cancer types. [, , , , , , , ]

Nedaplatin

Compound Description: Nedaplatin is a second-generation platinum-based chemotherapy drug approved for use in Japan to treat various cancers, including lung, head and neck, and esophageal cancers. It exhibits similar activity to cisplatin but with a milder toxicity profile. [, , , , , , ]

Relevance: Nedaplatin, like Heptaplatin, belongs to the second generation of platinum-based drugs, aiming to improve upon the therapeutic index of cisplatin by enhancing efficacy and/or reducing toxicity. [, , , , , ]

Lobaplatin

Compound Description: Lobaplatin is a third-generation platinum-based chemotherapy drug approved for use in China to treat various cancers, including small cell lung cancer, metastatic stomach cancer, and breast cancer. It is less toxic to the kidneys than cisplatin but can cause bone marrow suppression. [, , , , , , , ]

Relevance: Lobaplatin and Heptaplatin, being third-generation platinum-based drugs, both represent attempts to refine the therapeutic properties of platinum-based chemotherapy by addressing limitations of previous drugs. [, , , , , ]

Dicycloplatin

Compound Description: Dicycloplatin is a lipophilic platinum-based chemotherapy drug designed to improve tumor targeting and reduce side effects. [, ]

Relevance: Dicycloplatin, like Heptaplatin, is a platinum-based drug explored as an alternative to cisplatin, seeking improvements in tumor targeting and reduction of side effects. [, ]

Satraplatin

Compound Description: Satraplatin is an orally bioavailable platinum(IV) complex that acts as a prodrug of cisplatin. It was developed to overcome the limitations of intravenous administration and platinum resistance. [, , , ]

cis-[(4S,5S)-4,5-bis-(aminomethyl)-2-isopropyl-1,3-dioxolane 3-hydroxy-1,1-cyclobutanedicarboxylate platinum (II)]

Compound Description: This compound is a novel water-soluble analog of Heptaplatin with reported improvements in antitumor activity and reduced toxicity compared to the parent compound. It features modifications in the carrier ligand to enhance its pharmacological properties. []

Relevance: This compound is structurally related to Heptaplatin, differing in the chirality of the 1,3-dioxolane ring. It represents a direct attempt to improve upon the properties of Heptaplatin through structural modification. []

Properties

CAS Number

146665-77-2

Product Name

Heptaplatin Sunpla

IUPAC Name

[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum(2+);propanedioate

Molecular Formula

C11H20N2O6Pt

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7);/q;;+2/p-2/t6-,7-;;/m1../s1

InChI Key

XJXKGUZINMNEDK-GPJOBVNKSA-L

SMILES

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2]

Solubility

Soluble in DMSO, not in water

Synonyms

Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R.

Canonical SMILES

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2]

Isomeric SMILES

CC(C)C1O[C@@H]([C@H](O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.